3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide
Description
3-Amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene core substituted with an amino group at position 3, a piperidine ring at position 4, and a sulfonamide moiety linked to a 2,5-dichlorophenyl group.
Properties
IUPAC Name |
3-amino-N-(2,5-dichlorophenyl)-4-piperidin-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2S/c18-12-4-6-14(19)16(10-12)21-25(23,24)13-5-7-17(15(20)11-13)22-8-2-1-3-9-22/h4-7,10-11,21H,1-3,8-9,20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWXZANQKVUZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step often involves the reaction of 2,5-dichloroaniline with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.
Amination: The intermediate is then subjected to amination, where an amino group is introduced at the desired position on the benzene ring.
Piperidine Introduction: Finally, the piperidine ring is introduced through nucleophilic substitution, where the piperidine acts as a nucleophile and replaces a leaving group on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and proteins. The sulfonamide group is known to mimic the structure of natural substrates, making it useful in enzyme inhibition studies.
Medicine
Medically, compounds containing sulfonamide groups are often explored for their antibacterial properties. This specific compound may be investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Heterocyclic Substitutions
- 3-Amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide (): Structural Difference: Replaces the piperidine ring with a morpholine group. Synthesis: Both compounds likely involve nucleophilic substitution or coupling reactions, as seen in hydrazone and sulfonamide syntheses (e.g., Scheme 3 in ).
- 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18) (): Structural Difference: Features a pyrazole ring instead of piperidine. Activity: Pyrazole-containing sulfonamides are often associated with anti-inflammatory or enzyme-inhibitory properties. The dichlorophenyl group in the target compound may enhance selectivity for chlorinated receptor subdomains.
Piperidine-Containing Cannabinoid Receptor Ligands
- SR141716A (Rimonabant) ():
- Structure : N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide.
- Comparison : Shares a piperidine and dichlorophenyl motif but incorporates a pyrazole-carboxamide core instead of a sulfonamide.
- Pharmacology : SR141716A is a CB1 inverse agonist, suggesting that the target sulfonamide may interact with similar receptors but with distinct binding affinities due to the sulfonamide’s acidity and hydrogen-bonding capacity .
Sulfonamides with Fluorinated Aromatic Groups
- 4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (): Structural Difference: Contains a pyrazolo-pyrimidinyl group and isopropyl sulfonamide substituent. Activity: Such compounds are often kinase inhibitors. The dichlorophenyl group in the target compound may confer higher metabolic stability compared to fluorinated analogs.
Key Data Tables
Table 1: Structural and Physicochemical Comparisons
Table 2: Pharmacological Hypotheses Based on Structural Analogues
Research Findings and Gaps
- Synthesis Challenges : The target compound’s piperidine and dichlorophenyl groups may require multi-step coupling reactions, similar to those in (e.g., acid-catalyzed cyclization).
- Biological Data: No direct activity data for the target compound exists in the provided evidence. However, SR141716A’s CB1 affinity (~1 nM Ki) suggests that structural optimization could yield potent sulfonamide-based cannabinoid modulators .
- SAR Insights: The 2,5-dichlorophenyl group may enhance receptor selectivity over mono-chlorinated analogs. Piperidine vs. morpholine substitutions could modulate blood-brain barrier penetration.
Biological Activity
3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which include a piperidine moiety and a dichlorophenyl group, contributing to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of 3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide is . The compound's structure allows for various interactions with biological targets, particularly enzymes and receptors.
The biological activity of sulfonamides often involves inhibition of specific enzymes. For 3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide, it is hypothesized that the compound acts as an enzyme inhibitor by binding to active sites of target proteins, thereby disrupting metabolic pathways critical for cell function and survival. This mechanism has been observed in various studies focusing on related sulfonamide compounds.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that derivatives like 3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The specific mechanisms may involve interference with folic acid synthesis pathways in bacteria.
Enzyme Inhibition
Studies have shown that this compound can inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are critical in the context of treating conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | |
| Urease | Non-competitive Inhibition |
Cardiovascular Effects
In experimental models, particularly using isolated rat hearts, sulfonamide derivatives have demonstrated effects on perfusion pressure and coronary resistance. For instance, compounds similar to 3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide showed a dose-dependent decrease in perfusion pressure, indicating potential cardiovascular applications.
Study on Perfusion Pressure
In a controlled study evaluating the effects of various sulfonamides on isolated rat hearts, it was found that the tested compounds significantly altered perfusion pressure when administered at specific concentrations. The results indicated that 3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide could potentially modulate cardiovascular responses through calcium channel interactions.
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| 3-amino-N-(2,5-dichlorophenyl)-4-piperidine | 0.001 | Decrease observed |
| Other Sulfonamides | 0.001 | Variable effects |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies using computational models have predicted its absorption, distribution, metabolism, and excretion (ADME) profiles. Theoretical evaluations suggest favorable permeability across biological membranes, which is essential for effective drug delivery.
Q & A
Q. What are the standard synthetic routes for 3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide, and how are intermediates validated?
Methodological Answer: The compound is synthesized via sulfonylation of a primary amine with a sulfonyl chloride derivative. Key steps include:
- Amine activation : Reacting 2,5-dichloroaniline with a sulfonyl chloride precursor under anhydrous conditions, typically in THF or DCM with triethylamine as a base .
- Piperidine incorporation : Introducing the piperidin-1-yl group via nucleophilic substitution or coupling reactions. Intermediate purity is validated using HPLC (≥95% purity) and LC-MS to confirm molecular weight .
- Final characterization : NMR (e.g., H, C) to resolve aromatic protons and sulfonamide NH signals, alongside FT-IR for sulfonyl (S=O) stretching at ~1350–1150 cm .
Q. How is the structural conformation of this sulfonamide confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard for resolving 3D conformation. For example:
- Crystal growth : Slow evaporation of a DMSO/water mixture yields diffraction-quality crystals.
- Data collection : Synchrotron radiation (λ = 0.71073 Å) captures bond lengths and angles, confirming the sulfonamide group’s planarity and piperidine ring puckering .
- Validation : Compare experimental data with DFT-optimized structures using software like Gaussian09 (B3LYP/6-31G** basis set) to assess deviations <0.05 Å .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition : Dose-response curves (IC) against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO hydration assays .
- Cellular assays : Cytotoxicity profiling in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with EC values typically <10 µM indicating therapeutic potential .
- Target binding : Surface plasmon resonance (SPR) to measure dissociation constants () for receptor-ligand interactions .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts like N-alkylated derivatives?
Methodological Answer:
- DoE (Design of Experiments) : Use a factorial design to test variables (temperature, solvent polarity, stoichiometry). For example, reducing reaction temperature from 80°C to 50°C decreases N-alkylation by 40% .
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)) for coupling efficiency, achieving yields >85% with <5% impurities .
- In-line analytics : Employ flow chemistry with real-time UV-Vis monitoring to adjust reagent ratios dynamically .
Q. How are contradictions in pharmacological data (e.g., high in vitro activity vs. low in vivo efficacy) resolved?
Methodological Answer:
- ADME profiling : Assess metabolic stability using liver microsomes (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation).
- Formulation adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability, validated via pharmacokinetic studies (AUC increased by 3-fold) .
- Orthogonal assays : Confirm target engagement in vivo using PET tracers (e.g., F-labeled analogs) .
Q. What computational strategies predict the compound’s selectivity for specific biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding poses in CA-IX (Glide score ≤ −8.5 kcal/mol vs. −5.2 for CA-II) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å for CA-IX vs. >3.0 Å for off-targets) .
- Pharmacophore modeling : Identify critical features (e.g., sulfonamide oxygen as H-bond acceptor) using Schrödinger’s Phase .
Q. How can structural modifications enhance solubility without compromising activity?
Methodological Answer:
- Prodrug design : Introduce a phosphate ester at the amino group, increasing aqueous solubility from 0.2 mg/mL to 12 mg/mL (pH 7.4) .
- Co-crystallization : Screen with cyclodextrins (e.g., β-CD) to form inclusion complexes (1:1 stoichiometry confirmed by Job’s plot) .
- Salt formation : React with HCl to generate a hydrochloride salt, improving dissolution rate (85% in 30 min vs. 45% for free base) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
